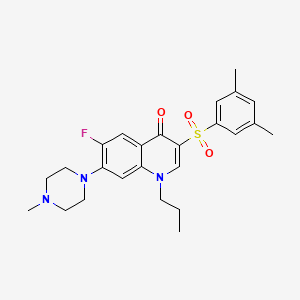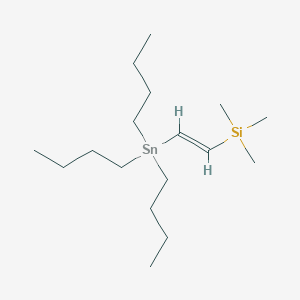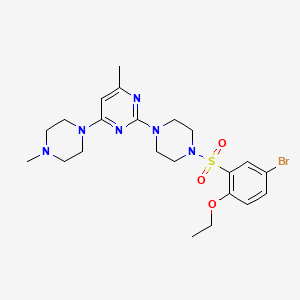
N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals known for their significant biological and medicinal properties, especially within the realm of heterocyclic compounds containing nitrogen and oxygen, such as isoxazolines and oxadiazoles. These classes of compounds exhibit a wide range of pharmacological activities due to their unique chemical structures and reactivities.
Synthesis Analysis
The synthesis of similar compounds, especially those containing isoxazole and oxadiazole rings, involves multi-step chemical reactions, starting from basic heterocyclic precursors. For instance, the synthesis of isoxazolone derivatives often employs a three-component reaction involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various catalysts and conditions (Laroum et al., 2019).
Molecular Structure Analysis
High-resolution magnetic resonance spectroscopy and ab initio calculations are common methods used to elucidate the molecular structures of these compounds. These techniques provide detailed insights into the conformations and electronic structures of the molecules, which are crucial for understanding their chemical reactivities and biological activities (Issac & Tierney, 1996).
Chemical Reactions and Properties
The chemical reactivities of isoxazoline and oxadiazole derivatives include various transformations, such as ring-opening reactions, which are significant for generating new analogues with potential biological activities. These transformations often result in the creation of compounds with diverse therapeutic potentials, including antimicrobial, anticancer, and anti-inflammatory properties (Rana, Salahuddin, & Sahu, 2020).
科学的研究の応用
Antimicrobial Applications
N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide and its derivatives have shown potential in antimicrobial applications. For example, Desai, Dodiya, and Shihora (2011) synthesized a series of compounds related to this chemical structure and evaluated their in vitro antibacterial and antifungal activities against a range of pathogens, including Escherichia coli and Candida albicans (Desai et al., 2011). Additionally, Desai, Shah, Bhavsar, and Saxena (2008) synthesized similar compounds and conducted QSAR studies, finding moderate to good activity against both gram-positive and gram-negative bacteria (Desai et al., 2008).
Cancer Research
In the field of cancer research, a new series of isoxazole derivatives, including compounds structurally related to N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide, were synthesized and evaluated for their anticancer activity. Shaw et al. (2012) found that these compounds showed significant activity against colon cancer cells and may involve the inhibition of the JAK3/STAT3 signaling pathway (Shaw et al., 2012).
Alzheimer's Disease Research
Saeedi et al. (2020) designed and synthesized a novel series of hybrid arylisoxazole‐chromenone carboxamides, evaluating them for their cholinesterase inhibitory activity, which is relevant in Alzheimer's disease research. They found that certain compounds showed promising activity as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant in the progression of Alzheimer's disease (Saeedi et al., 2020).
Anticonvulsant Research
In the field of anticonvulsant research, Lepage, Tombret, Cuvier, Marivain, and Gillardin (1992) prepared a series of N-aryl isoxazolecarboxamide compounds and studied their anticonvulsant action. They found considerable activity in specific tests, indicating potential for the development of new anticonvulsant drugs (Lepage et al., 1992).
Herbicidal Activity
Hamper, Leschinsky, Massey, Bell, Brannigan, and Prosch (1995) synthesized a series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, including compounds structurally similar to N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide, demonstrating significant herbicidal activity in both greenhouse and field studies (Hamper et al., 1995).
特性
IUPAC Name |
N-(3-chlorophenyl)-5-oxo-3-phenyl-1,2-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-12-7-4-8-13(9-12)18-16(21)19-14(10-15(20)22-19)11-5-2-1-3-6-11/h1-10H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTWPMDJOPPRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)ON2C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-5-oxo-3-phenyl-2(5H)-isoxazolecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2496196.png)
![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496201.png)

![N-[3-(dimethylamino)propyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2496203.png)
![1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2496204.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide](/img/structure/B2496208.png)
![{[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2496209.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2496214.png)

![1'-(2-methoxynicotinoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2496216.png)
![7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2496217.png)